4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid
Description
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl protecting group. This compound is of significant interest in organic synthesis and chemical biology due to its stability and reactivity.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-4-6-14(11(16)17)9-10(14)5-8-15/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
YPGXKHDBZWZIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC2CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid typically involves the reaction of bicyclo[6.1.0]nonyne with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring to prevent moisture and air from affecting the reaction . The organic solutions are concentrated by rotary evaporation at temperatures ranging from 25-80°C and pressures of 15-30 torr .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the use of high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Jones reagent.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Jones reagent, typically used in an aqueous medium.
Reduction: LiAlH(Ot-Bu)3 or DIBAH, used at temperatures below 0°C.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aldehydes or alcohols.
Substitution: Formation of the free amine after removal of the tert-butoxycarbonyl group.
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is used in various scientific research applications:
Chemistry: As a stable intermediate in the synthesis of complex molecules.
Biology: In the development of stable molecular probes for labeling biomolecules.
Medicine: Potential use in drug development due to its stability and reactivity.
Industry: Used in the production of stable derivatives for various applications.
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid involves its ability to undergo bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction is highly selective and occurs without interfering with biological molecules, making it useful for labeling and tracking biomolecules in complex biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is unique due to its bicyclic structure and the presence of the tert-butoxycarbonyl protecting group, which provides stability and reactivity. This makes it particularly useful in bioorthogonal chemistry and the development of stable molecular probes .
Biological Activity
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid, also known by its CAS number 2613382-09-3, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 2613382-09-3 |
| Molecular Formula | C₁₇H₂₁NO₄ |
| Molecular Weight | 303.35 g/mol |
| LogP | 1.987 |
| LogD | -1.215 |
Structural Features
The compound features a bicyclic structure that includes a nitrogen atom, contributing to its potential interactions with biological targets. The tert-butoxycarbonyl group is often used in organic synthesis as a protecting group for amines, which may influence the compound's reactivity and stability in biological systems.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some azabicyclic compounds have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, indicating a possible role in cancer therapeutics.
- Neuroprotective Properties : Compounds with similar structures have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated the antimicrobial efficacy of various azabicyclic compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the bicyclic structure could enhance activity against specific pathogens . -
Cytotoxicity Assays :
In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to known chemotherapeutic agents . -
Neuroprotective Research :
A recent investigation into the neuroprotective effects of azabicyclic compounds demonstrated that they could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in conditions such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
